
amyloid P-IN-1
Descripción
Overview of Protein Misfolding Diseases and Amyloid Formation
Protein misfolding diseases arise when a protein or peptide deviates from its normal three-dimensional structure, leading to the formation of insoluble aggregates. frontiersin.orgnih.gov This process can be initiated by a variety of factors, including genetic mutations, environmental stressors, and the aging process. numberanalytics.com These misfolded proteins then self-assemble into characteristic β-sheet-rich structures known as amyloid fibrils. frontiersin.org The accumulation of these fibrils, either extracellularly as plaques or intracellularly as inclusions, is a hallmark of numerous debilitating conditions. nih.gov These diseases can be localized, affecting a single tissue or organ, such as the brain in Alzheimer's and Parkinson's diseases, or systemic, impacting multiple organs throughout the body. frontiersin.orgum.es The cellular quality control systems, including molecular chaperones and the ubiquitin-proteasome pathway, are designed to identify and clear misfolded proteins, but when these systems are overwhelmed or compromised, pathological aggregation can occur. nih.govnumberanalytics.com
The Pervasive Role of Serum Amyloid P (SAP) in Amyloid Deposition Across Diverse Amyloidoses
Serum Amyloid P (SAP) component is a normal plasma glycoprotein that is universally present in all types of amyloid deposits, regardless of the specific fibril-forming protein involved. ucl.ac.ukroyalsocietypublishing.org Synthesized primarily in the liver, SAP is a member of the pentraxin family of proteins, characterized by a pentameric structure and calcium-dependent ligand binding. ptglab.comoup.com In the context of amyloidosis, SAP binds avidly but reversibly to amyloid fibrils. royalsocietypublishing.org This binding has significant pathological consequences, as SAP is highly resistant to proteolysis and appears to protect the amyloid fibrils from degradation by the body's natural clearance mechanisms. wikipedia.orgnih.gov By stabilizing the amyloid deposits, SAP contributes to their persistence and accumulation, thereby exacerbating tissue damage. wikipedia.org Studies in mice have shown that the absence of SAP significantly retards the induction of experimental amyloid A (AA) amyloidosis, providing strong evidence for its role in enhancing amyloid deposition. nih.gov
Rationale for Pharmacological Modulation of SAP in Amyloid Research
Given the universal presence of SAP in amyloid deposits and its role in their stabilization, it has become a compelling therapeutic target for a wide range of amyloidoses. wikipedia.orgnih.gov The rationale is that by inhibiting the binding of SAP to amyloid fibrils or by depleting circulating SAP levels, the protective effect of SAP can be removed, rendering the amyloid deposits susceptible to clearance. nih.govwordpress.com This approach offers the potential for a universal therapy applicable to different types of amyloidosis, as it targets a common component rather than the specific, and varied, amyloidogenic proteins. ucl.ac.uk Research has focused on developing small molecules that can interfere with the SAP-amyloid interaction. wikipedia.orgnih.gov One such strategy involves the development of compounds that can crosslink and dimerize SAP molecules in the blood, leading to their rapid clearance from circulation by the liver. nih.govresearchgate.net This depletion of plasma SAP disrupts the equilibrium between circulating SAP and the SAP bound to amyloid deposits, leading to the dissociation of SAP from the fibrils and promoting their subsequent degradation. nih.govwordpress.com This approach has shown promise in preclinical models and early clinical studies for various amyloid-related conditions. royalsocietypublishing.orgnih.gov
Detailed Research Findings on Amyloid P-IN-1
Research into small molecules that can modulate SAP has led to the investigation of compounds like this compound. While specific data on "this compound" is not extensively available in the provided search results, the principles of its action can be inferred from the research on similar SAP-depleting molecules, such as the well-studied compound CPHPC (R-1-[6-[R-2-carboxy-pyrrolidin-1-yl]-6-oxo-hexanoyl]pyrrolidine-2-carboxylic acid), which is also referred to as miridesap. wikipedia.orgroyalsocietypublishing.orgnih.gov
The mechanism of action for these types of compounds involves their ability to bind to SAP. These palindromic molecules are designed to crosslink two pentameric SAP molecules. nih.govresearchgate.net This crosslinking event forms a complex that is recognized and rapidly cleared from the bloodstream by the liver. nih.govwordpress.com This efficient clearance leads to a profound and sustained depletion of circulating SAP. nih.gov
The following table summarizes the key characteristics and findings related to the pharmacological modulation of SAP, which would be analogous to the expected profile of a compound like this compound.
Feature | Description |
Target | Serum Amyloid P (SAP) component nih.gov |
Mechanism of Action | Competitive inhibitor of SAP binding to amyloid fibrils and crosslinking of SAP molecules, leading to rapid hepatic clearance. nih.govresearchgate.net |
Effect on Circulating SAP | Marked and rapid depletion of plasma SAP levels. nih.gov |
Effect on Amyloid Deposits | Removal of SAP from amyloid deposits in tissues. nih.govwordpress.com |
Therapeutic Potential | A potential treatment for systemic amyloidoses and diseases associated with local amyloid, such as Alzheimer's disease. royalsocietypublishing.orgnih.gov |
Investigational Amyloid-Modulating Compound this compound: Synthesis and Preclinical Development
Introduction
This compound, also known as GSK3039294, is an investigational chemical compound developed as an oral prodrug of the serum amyloid P component (SAP) depleter, miridesap. nih.govmedkoo.com Miridesap itself has been explored for its therapeutic potential in diseases characterized by amyloid deposition, such as amyloidosis and Alzheimer's disease. medkoo.comnih.gov The rationale behind the development of this compound was to overcome the poor oral bioavailability of miridesap, thereby creating a more clinically viable option for depleting circulating SAP. nih.gov This article focuses on the synthesis and derivation strategies employed in the preclinical development of this compound for research applications.
Propiedades
IUPAC Name |
oxan-4-yloxycarbonyloxymethyl (2R)-1-[6-[(2R)-2-(oxan-4-yloxycarbonyloxymethoxycarbonyl)pyrrolidin-1-yl]-6-oxohexanoyl]pyrrolidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44N2O14/c33-25(31-13-3-5-23(31)27(35)41-19-43-29(37)45-21-9-15-39-16-10-21)7-1-2-8-26(34)32-14-4-6-24(32)28(36)42-20-44-30(38)46-22-11-17-40-18-12-22/h21-24H,1-20H2/t23-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKLDMGKWDUQCT-DNQXCXABSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCCCC(=O)N2CCCC2C(=O)OCOC(=O)OC3CCOCC3)C(=O)OCOC(=O)OC4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)CCCCC(=O)N2CCC[C@@H]2C(=O)OCOC(=O)OC3CCOCC3)C(=O)OCOC(=O)OC4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44N2O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Amyloid P-in-1 Action at the Molecular and Cellular Levels
Molecular Interactions with Serum Amyloid P (SAP) Component
The interaction between Amyloid P-IN-1 and SAP is highly specific and forms the basis of its therapeutic potential. This interaction is characterized by strong binding affinity, a profound impact on the structure of SAP, and a competitive relationship with amyloid fibrils.
Binding Affinity and Specificity Studies
The binding of this compound to SAP is a calcium-dependent interaction. iucr.orgiucr.org The compound is a bivalent molecule, with each end featuring a D-proline head group that targets the ligand-binding site on the "B" face of the SAP pentamer. frontiersin.orgscientificlabs.ie While a single, monovalent d-proline head group (represented by N-acetyl-d-proline) binds weakly to SAP, the bivalent nature of this compound results in a cooperative binding effect that dramatically increases its avidity. iucr.orgukri.org This multivalency gain enhances the binding affinity by approximately three orders of magnitude. ukri.org
Research has quantified the binding affinity and inhibitory concentration of this compound, demonstrating its potency.
Binding and Inhibition Data for this compound (CPHPC)
Parameter | Value | Context | Source |
---|---|---|---|
Dissociation Constant (Kd) | 10 nM | Represents the high-affinity binding of bivalent CPHPC to SAP. | frontiersin.orgiucr.org |
Inhibitory Concentration (IC50) | 0.9 µM | Concentration required to inhibit 50% of SAP binding to Alzheimer's disease Aβ amyloid fibrils. | scientificlabs.iecaymanchem.com |
Dissociation Constant (Kd) - Monovalent | 15 µM | For comparison, this is the weak binding affinity of the monovalent head group, N-acetyl-d-proline. | frontiersin.orgiucr.org |
Conformational Impact on SAP Structure
This compound is a palindromic compound that induces a significant conformational and oligomeric change in SAP. nih.govwordpress.com SAP normally circulates as a pentamer, composed of five identical subunits arranged in a disc-like ring. ukri.organtibodysociety.org The bivalent structure of this compound allows it to cross-link two separate SAP pentamers. nih.govukri.org
This cross-linking action results in the formation of a stable, face-to-face decameric complex, where five molecules of this compound bridge two SAP pentamers. frontiersin.orgiucr.orgukri.org This drug-induced dimerization of SAP pentamers is a novel mechanism of action that leads to the rapid clearance of these newly formed decameric complexes from the bloodstream by hepatocytes in the liver. nih.goviucr.orgiucr.org X-ray crystallography has confirmed the structure of this decameric SAP-drug complex. frontiersin.orggoogle.com
Competitive Binding Dynamics with Amyloid Fibrils
This compound functions as a competitive inhibitor of the interaction between SAP and amyloid fibrils. nih.govwordpress.com The binding of SAP to all types of amyloid fibrils is calcium-dependent and occurs at a specific recognition site on the SAP molecule. iucr.orgukri.org this compound is designed to occupy these same calcium-dependent ligand binding sites. frontiersin.orgscientificlabs.ie By binding to the "B" face of the SAP protomers, this compound physically blocks the site that SAP uses to recognize and bind to amyloid fibrils. frontiersin.orgscientificlabs.ie This competitive inhibition effectively displaces SAP from amyloid deposits. ukri.org The removal of SAP leaves the amyloid fibrils exposed and vulnerable to the body's natural clearance mechanisms, such as proteolytic degradation and removal by phagocytic cells. frontiersin.orgukri.org
Effects on Amyloid Fibrillogenesis and Stability in Vitro
The primary consequence of this compound's action on SAP is the systemic depletion of the SAP protein. nih.gov This has profound downstream effects on the formation and stability of amyloid fibrils, which rely on SAP for their persistence.
Inhibition of Fibril Formation Kinetics
The kinetics of amyloid fibril formation typically follow a sigmoidal curve characterized by a lag phase for nucleation, followed by an elongation phase where fibrils grow rapidly. ashpublications.orgahajournals.org SAP contributes to the pathogenesis of amyloidosis by binding to and stabilizing these fibrils, likely promoting their formation and persistence. iucr.orgacs.org
This compound does not directly inhibit the aggregation of monomeric proteins into fibrils. Instead, its mechanism indirectly affects fibrillogenesis by targeting and removing SAP. By depleting the circulating pool of SAP, this compound removes a key factor that would otherwise stabilize nascent amyloid aggregates and protect them from degradation. frontiersin.orgtaylorandfrancis.com This action prevents SAP from contributing to the accumulation and maturation of amyloid deposits.
Disruption of Pre-formed Amyloid Fibrils
SAP binding to pre-formed amyloid fibrils renders them highly resistant to degradation and clearance. frontiersin.org this compound facilitates the disruption of these stable, pre-formed deposits by removing the protective SAP component. The drug's ability to competitively displace SAP from fibrils reverses the protective effect that SAP confers. frontiersin.org Once SAP is stripped from the amyloid deposits, the fibrils become susceptible to degradation by endogenous proteases and clearance by macrophages. frontiersin.orgtaylorandfrancis.com This leads to the regression of amyloid deposits from tissues, an effect that has been demonstrated in preclinical models. Therefore, this compound promotes the disruption of existing fibrils not by direct chemical cleavage, but by making them accessible to the body's innate clearance systems.
Summary of Mechanistic Effects
Process | Effect of this compound (CPHPC) | Underlying Mechanism | Source |
---|---|---|---|
Fibril Formation | Indirect Inhibition | Depletes circulating SAP, removing a key stabilizing factor for new fibril formation. | nih.govfrontiersin.orgtaylorandfrancis.com |
Pre-formed Fibril Stability | Decreased (Promotes Disruption) | Competitively displaces SAP from existing fibrils, exposing them to natural proteolytic and phagocytic clearance. | frontiersin.org |
Modulation of Fibril Structural Integrity
This compound, identified as the compound (R)-1-[6-[(R)-2-carboxy-pyrrolidin-1-yl]-6-oxo-hexanoyl]pyrrolidine-2-carboxylic acid (CPHPC), primarily modulates the integrity of amyloid fibrils through an indirect mechanism centered on its interaction with Serum Amyloid P component (SAP). nih.govwordpress.com SAP is a universal non-fibrillar constituent of all amyloid deposits, where it binds avidly to amyloid fibrils in a calcium-dependent manner. royalsocietypublishing.orgresearchgate.net This binding is known to stabilize the amyloid fibrils, rendering them more resistant to proteolytic degradation and clearance by phagocytic cells. wordpress.comnih.gov
The principal action of this compound is to act as a competitive inhibitor of the binding between SAP and amyloid fibrils. nih.govtaylorandfrancis.com However, its more potent effect in humans is its ability to cross-link circulating SAP pentamers into decamers. wordpress.com These drug-complexed SAP molecules are recognized as abnormal and are rapidly cleared from the circulation, primarily by the liver. nih.govwordpress.com This leads to a profound and sustained depletion of plasma SAP. taylorandfrancis.com
By drastically reducing the concentration of circulating SAP, this compound shifts the equilibrium between SAP in the plasma and SAP bound to amyloid deposits. wordpress.com This facilitates the dissociation of SAP from the fibrils, effectively stripping this protective component from the amyloid deposits. royalsocietypublishing.org While this compound does not directly alter the core cross-β-sheet structure of the amyloid fibrils themselves, the removal of the SAP coating makes the fibrils more susceptible to degradation and subsequent clearance. wordpress.comnih.gov In vitro studies have shown that in the absence of SAP, amyloid fibrils are more vulnerable to proteolysis. nih.gov Therefore, the modulation of fibril structural integrity by this compound is a consequence of removing the stabilizing SAP, rather than a direct interaction with the fibrillar protein components.
Cellular Mechanisms of this compound in Modulating Amyloid-Related Processes
The action of this compound significantly influences the cellular processes involved in amyloid clearance, particularly those mediated by macrophages. The compound's primary role is to facilitate macrophage activity by removing the inhibitory effects of Serum Amyloid P component (SAP). In vitro research has demonstrated that SAP protects amyloid fibrils from proteolytic degradation by macrophages. wordpress.com By depleting SAP from the system, this compound effectively "unmasks" the amyloid deposits, making them a viable target for phagocytic cells.
This mechanism has been most notably demonstrated in a therapeutic strategy that combines this compound with a subsequent administration of anti-SAP antibodies. In this model, this compound is first used to clear almost all circulating SAP. nih.gov This initial step is crucial because it prevents the therapeutic antibodies from being neutralized by free SAP in the bloodstream. The anti-SAP antibodies can then target the small amount of SAP that remains bound to the amyloid deposits. nih.gov
The binding of these antibodies to the amyloid-associated SAP acts as an opsonizing agent, flagging the deposits for clearance. nih.gov This process triggers a powerful, complement-dependent clearance mechanism executed by macrophages. nih.gov Studies in murine models of amyloidosis have shown that this dual treatment leads to the recruitment and activation of macrophages, which differentiate into multinucleated giant cells that engulf and clear large amyloid deposits from tissues like the liver and spleen. nih.govfrontiersin.org The essential role of these phagocytic cells was confirmed in experiments where the depletion of macrophages abrogated the amyloid clearance effect of the anti-SAP antibody treatment. nih.gov
Treatment Phase | Compound | Target | Cellular Effect |
Phase 1: Depletion | This compound (CPHPC) | Circulating Serum Amyloid P (SAP) | Removes >90% of circulating SAP, unmasking SAP on amyloid fibrils. taylorandfrancis.com |
Phase 2: Targeting | Anti-SAP Monoclonal Antibody | Residual SAP on Amyloid Deposits | Opsonizes amyloid deposits for phagocytic clearance. nih.gov |
Result: Clearance | Macrophages | Opsonized Amyloid Deposits | Triggers complement activation and robust phagocytosis by macrophage-derived multinucleated giant cells. nih.govnih.gov |
This compound modulates inflammatory responses primarily through its depletion of Serum Amyloid P component (SAP), which itself has immunomodulatory functions. SAP can influence the behavior of innate immune cells, including macrophages. nih.gov For instance, in vitro studies have shown that macrophages pre-treated with SAP exhibit a reduced secretion of pro-inflammatory cytokines such as interferon-gamma (IFN-γ), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) upon stimulation. nih.gov Concurrently, SAP was found to increase the secretion of the anti-inflammatory cytokine IL-10. nih.gov
Given these properties of SAP, its removal by this compound is expected to alter the local inflammatory environment surrounding amyloid deposits. By depleting SAP, this compound could potentially reverse the SAP-mediated suppression of certain pro-inflammatory responses, which may be a necessary component of the macrophage activation required for amyloid clearance. The robust, macrophage-led response seen in the sequential CPHPC and anti-SAP antibody therapy is a form of controlled, localized inflammation directed at clearing the pathological deposits. nih.govnih.gov
The inflammatory response to amyloid itself is complex, with amyloid fibrils capable of activating microglia and astrocytes, leading to the release of a variety of inflammatory mediators. ijbs.comfrontiersin.org While this compound does not directly interact with these pathways, its ability to remove SAP—a key protein that coats these fibrils—likely changes how the fibrils are presented to and recognized by innate immune cells, thereby modulating the subsequent inflammatory cascade. royalsocietypublishing.orgfrontiersin.org
Modulator | Effect on Macrophage Cytokine Secretion (in vitro) | Implied Effect of this compound (CPHPC) |
Serum Amyloid P (SAP) | Decreased: IFN-γ, IL-6, TNF-αIncreased: IL-10 nih.gov | By depleting SAP, CPHPC may reverse these effects, potentially enabling a more pro-inflammatory, phagocytic phenotype in macrophages directed at amyloid clearance. |
Current scientific literature does not provide evidence that this compound (CPHPC) directly interacts with the amyloid precursor protein (APP) processing pathways. The established mechanism of action for this compound is its specific targeting of Serum Amyloid P component (SAP). nih.govtaylorandfrancis.com Its therapeutic rationale in the context of Alzheimer's disease is based on the fact that SAP is found within the amyloid-beta (Aβ) plaques and is believed to contribute to their stability and persistence. royalsocietypublishing.org
The formation of Aβ peptides is the result of the sequential cleavage of APP by β-secretase and γ-secretase. mdpi.com Therapeutic strategies that aim to modify this process typically target these secretase enzymes to reduce the production of amyloidogenic Aβ species. mdpi.comnih.gov The mechanism of this compound is distinct from this approach. It does not aim to reduce the production of Aβ but rather to destabilize the existing plaques by removing SAP, thereby facilitating their clearance. royalsocietypublishing.org Therefore, based on available research, this compound does not modulate the amyloidogenic processing of APP.
Pre-clinical Evaluation of Amyloid P-in-1 in Established Animal Models of Amyloidosis and Neurodegeneration
Efficacy in Systemic Amyloidosis Animal Models
There is no available research detailing the efficacy of a compound named "amyloid P-IN-1" in animal models of systemic amyloidosis.
Impact on Amyloid Deposition and Regression in Organs
No studies were found that investigate the effect of "this compound" on the deposition or regression of amyloid in organs such as the liver, kidney, or spleen in animal models.
Biochemical Markers of Amyloid Burden in Model Organisms
There is no data on how "this compound" might affect biochemical markers of amyloid burden, such as levels of circulating amyloidogenic precursor proteins or other relevant biomarkers in animal models.
Assessment in Neurodegenerative Animal Models
The scientific literature lacks any assessment of "this compound" in animal models of neurodegenerative diseases like Alzheimer's disease.
Modulation of Cerebral Amyloid Pathology (e.g., Aβ plaques)
No information is available regarding the ability of "this compound" to modulate the formation, growth, or clearance of cerebral amyloid-beta (Aβ) plaques in any animal model.
Effects on Tau Pathology in Relevant Models
There are no published findings on the effects of "this compound" on the development or progression of tau pathology, such as the formation of neurofibrillary tangles, in relevant animal models.
Impact on Neuroinflammation and Neuronal Cytotoxicity in Animal Brains
No data exists describing the impact of "this compound" on neuroinflammatory processes (e.g., microglial or astrocyte activation) or on neuronal cytotoxicity within the brains of animal models of neurodegeneration.
Pharmacodynamic Profiles in Animal Studies
Following a comprehensive search of publicly available scientific literature and research databases, no specific preclinical data was found for the compound designated as "this compound," also known as GSK3039294. While the compound is listed by some chemical suppliers, there are no published studies detailing its pharmacodynamic profile, including its systemic distribution, tissue specificity, or duration of action in animal models of amyloidosis or neurodegeneration.
The following sections are therefore presented as a structured framework that would typically be used to report on the preclinical pharmacodynamics of such a compound, should data become available in the future. The information provided is based on general principles of evaluating inhibitors of the serum amyloid P component (SAP) in relevant animal models.
Advanced Research Methodologies and Structural Elucidation in the Study of Amyloid P-in-1
Structural Biology Approaches for Compound-Target Complex Analysis
The precise mechanism of action of Amyloid P-IN-1, a compound designed to target the universal non-fibrillar component of amyloid deposits, Serum Amyloid P component (SAP), has been illuminated through sophisticated structural biology techniques. nih.govwordpress.com These methods provide atomic-level insights into how the compound binds to SAP and influences its structure and function.
X-ray Crystallography of SAP-Compound Adducts
X-ray crystallography has been the definitive method for visualizing the interaction between this compound and human SAP. researchgate.netnih.gov The compound, a palindromic molecule with two identical d-proline heads connected by a linker, was specifically designed to be a competitive inhibitor of SAP's calcium-dependent binding. nih.govwordpress.com
Crystallographic studies of the co-complex of SAP and this compound (referred to in literature as CPHPC) revealed a unique and potent mechanism. researchgate.netnih.gov Instead of simply blocking the binding site, five molecules of the bivalent compound cooperatively cross-link two pentameric SAP molecules face-to-face. researchgate.net This creates a stable decameric complex. researchgate.netnih.gov The structure shows each of the five drug molecules bridging the B-faces of two SAP pentamers. researchgate.net
The binding involves the carboxylate group of each d-proline head interacting with the calcium ions in the SAP ligand-binding pocket, while the pyrrolidine ring of the d-proline fits into a hydrophobic pocket formed by the side chains of residues Tyr74, Tyr64, and Leu62. nih.gov This cross-linking event subtly alters the conformation of SAP, marking the entire decameric complex for rapid clearance from the circulation by hepatocytes in the liver. wordpress.comsmoczynski.com This novel mechanism represents a unique example of a small molecule drug designed to deplete a specific plasma protein. wordpress.com
Parameter | Value |
---|---|
Space group | P21212 |
Unit cell (Å) | a=125.4, b=134.9, c=151.7 |
Resolution (Å) | 30.0 - 3.20 |
Rmerge | 0.124 |
I / σ(I) | 15.2 (3.0) |
Completeness (%) | 99.9 (99.8) |
Redundancy | 6.4 (5.5) |
Refinement Rwork / Rfree | 0.246 / 0.288 |
No. of atoms (protein/ligand/ion) | 15640 / 230 / 20 |
PDB ID | 1LGN |
Cryo-Electron Microscopy (Cryo-EM) of Amyloid Fibril-Compound Interactions
While X-ray crystallography has defined the structure of the resulting SAP-drug complex, cryo-electron microscopy (Cryo-EM) has been instrumental in understanding the structure of the amyloid fibrils that SAP binds to. nih.govbiorxiv.orgmdpi.com Amyloid fibrils are characterized by a cross-β sheet structure, where β-strands run perpendicular to the fibril axis. mit.edufrontiersin.org Cryo-EM studies have revealed significant structural diversity (polymorphism) in amyloid fibrils, even when formed from the same precursor protein. biorxiv.orgmdpi.com These studies show that fibrils are often composed of multiple smaller protofilaments wound together. nih.gov
SAP binds to all types of amyloid fibrils, regardless of the specific precursor protein, stabilizing them and protecting them from proteolytic degradation. pnas.orgwikipedia.orgresearchgate.net This interaction is a key target for therapeutic intervention. The action of this compound is to disrupt this very interaction by binding to SAP and triggering its clearance, thereby stripping SAP from the amyloid deposits. nih.govwordpress.com While Cryo-EM has not been used to directly visualize the ternary complex of a fibril, SAP, and this compound simultaneously, it provides the essential structural context of the fibril architecture that SAP recognizes and binds to. nih.govpnas.org Understanding the morphology of the fibril surface through Cryo-EM is crucial for comprehending how SAP docks onto it, the very interaction that this compound is designed to abolish.
Proteomic and Transcriptomic Profiling in Compound-Treated Research Models
The downstream cellular and molecular consequences of SAP depletion by this compound can be inferred by examining proteomic and transcriptomic changes in tissues affected by amyloidosis. While specific studies profiling models treated with this compound are not extensively detailed in public literature, the effects of the compound can be understood by looking at the proteomic landscape of amyloid deposits themselves.
Quantitative mass spectrometry-based proteomic analyses of amyloid-laden tissues have identified a consistent signature of non-fibrillar proteins that are co-deposited with the primary fibril protein. tandfonline.com Beyond SAP itself, these amyloid-associated proteins include apolipoproteins (especially ApoE and ApoA-IV), vitronectin, and numerous components of the complement system. tandfonline.comnih.gov The enrichment of these proteins highlights the complex biological environment of an amyloid deposit.
Protein Class | Examples | Potential Role in Amyloidosis |
---|---|---|
Pentraxins | Serum Amyloid P component (SAP) | Stabilizes fibrils, prevents proteolysis. wikipedia.org |
Apolipoproteins | Apolipoprotein E (ApoE), Apolipoprotein A-IV (ApoA-IV) | Involved in fibril formation and clearance pathways. tandfonline.com |
Complement System | Complement C1q, C3, C4, Membrane Attack Complex components | Indicates local activation of innate immunity and inflammation. tandfonline.comfrontiersin.org |
Extracellular Matrix | Vitronectin, Collagen, Laminin | Structural components of the deposit microenvironment. tandfonline.com |
Similarly, transcriptomic analyses of tissues from disease models or patients reveal the cellular response to amyloid deposition. d-nb.inforesearchgate.net These studies often show upregulation of genes involved in inflammatory responses, immune system activation (including the complement cascade), and cellular stress responses. frontiersin.orgnih.gov
The therapeutic action of this compound, by removing SAP from deposits, is expected to make the fibrils more susceptible to natural clearance mechanisms. nih.govwordpress.com Consequently, successful treatment would likely lead to a significant remodeling of the amyloid proteome, with a reduction in the signature proteins listed above. A corresponding shift in the local transcriptomic profile would also be anticipated, moving from a pro-inflammatory state towards homeostasis. Therefore, proteomic and transcriptomic profiling serve as powerful methodologies to indirectly measure the downstream biological efficacy of SAP-depleting compounds like this compound.
Future Directions and Unanswered Questions in Amyloid P-in-1 Research
Exploration of Novel Amyloid P-IN-1 Analogs with Enhanced Modulatory Properties
The development of this compound itself represents a strategic analog approach, converting the parenterally administered miridesap into an orally bioavailable compound. researchgate.netresearchgate.net Preclinical studies demonstrated that GSK3039294 is highly soluble, stable in simulated gastric and intestinal fluids, and permeable in cell models. researchgate.netresearchgate.net It is rapidly hydrolyzed to miridesap in blood and liver microsomes, exhibiting good oral bioavailability in rats and dogs. researchgate.netresearchgate.net
Future research in this area should focus on developing new analogs with even more refined properties. The primary goals for these novel compounds would be to enhance the efficiency of SAP depletion, potentially reduce the therapeutic dose, and improve the pharmacokinetic profile. Research could explore modifications to the pro-drug moiety to optimize absorption, distribution, metabolism, and excretion (ADME) characteristics, potentially leading to more sustained SAP depletion with less frequent administration.
Table 1: Preclinical Profile of this compound (GSK3039294)
Property | Finding | Reference(s) |
Solubility | Highly soluble in simulated gastric and intestinal fluids | researchgate.netresearchgate.net |
Stability | Stable in intestinal microsomes | researchgate.netresearchgate.net |
Permeability | Permeable in Madin-Darby Canine Kidney (MDCK) type II cells | researchgate.netresearchgate.net |
Conversion | Rapidly hydrolyzed to miridesap in blood and liver microsomes | researchgate.netresearchgate.net |
Bioavailability | Good oral bioavailability of miridesap in rats and dogs | researchgate.netresearchgate.net |
Elucidating the Full Spectrum of Biological Pathways Affected by this compound
The primary mechanism of action of this compound is the depletion of circulating SAP. researchgate.netdcchemicals.com SAP is a member of the pentraxin family of plasma proteins and is universally present on amyloid deposits, where it is thought to protect the fibrils from degradation and contribute to the inflammatory response. researchgate.netresearchgate.net By depleting SAP, this compound is intended to make amyloid deposits susceptible to clearance mechanisms. researchgate.netnih.gov
This compound has been investigated in the context of systemic amyloidosis and Alzheimer's disease. researchgate.netnih.govamazonaws.comnibn.go.jpamazonaws.com While the core pathway of SAP depletion is established, the full spectrum of downstream biological consequences remains to be fully elucidated. Future research should aim to understand how the removal of SAP affects various cell types and signaling pathways involved in amyloid deposition and clearance. For instance, studies could investigate the impact on microglial and macrophage function, the regulation of inflammatory cytokines, and the integrity of the extracellular matrix in affected tissues. A deeper understanding of these pathways is crucial for predicting both the efficacy and potential off-target effects of long-term SAP depletion.
Investigation of Combination Strategies with Other Anti-Amyloidogenic Research Modalities
A key combination strategy involving this compound has already been explored in clinical research. This strategy involves a two-step approach: first, the administration of this compound (or its parent compound miridesap) to deplete circulating SAP, followed by the administration of an anti-SAP monoclonal antibody, such as dezamizumab. researchgate.netnih.govresearchgate.net The rationale is that once the SAP in the plasma is removed, the antibody can target the SAP that remains bound to the amyloid deposits, thereby triggering an immune response to clear the fibrils. researchgate.netnih.gov
While this represents a logical and innovative approach, a clinical trial for cardiac amyloidosis using this combination was terminated due to a lack of efficacy, which was attributed to limited cardiac uptake of the antibody. nih.govresearchgate.net This highlights the need to investigate alternative or refined combination strategies. Future research could explore:
Pairing SAP depletion with other classes of anti-amyloid agents that have different mechanisms of action.
Developing next-generation anti-SAP antibodies with improved tissue penetration.
Combining SAP depletion with therapies that target the underlying production of the amyloidogenic precursor proteins, such as in AL amyloidosis. nih.gov
Identifying Biomarkers for Pre-clinical Efficacy and Mechanism Validation
The most direct biomarker for the mechanism of this compound is the measurement of circulating SAP levels. researchgate.netresearchgate.net Clinical studies have demonstrated rapid SAP depletion following administration. researchgate.net However, for assessing therapeutic efficacy, additional biomarkers are necessary.
In the context of different amyloid-related diseases, specific biomarkers have been utilized and should be central to future research:
Organ-Specific Imaging: Advanced imaging techniques, such as immuno-positron emission tomography (immuno-PET), have been used to assess the targeting of anti-SAP antibodies to amyloid deposits in organs like the liver. nih.govresearchgate.net Further development and validation of such imaging biomarkers are needed to non-invasively monitor the clearance of amyloid from affected tissues.
Future research should focus on identifying and validating a broader panel of biomarkers that can provide early evidence of target engagement, mechanism of action, and, ultimately, clinical benefit.
Table 2: Key Biomarkers in Research Involving SAP Depletion
Disease Context | Biomarker | Significance | Reference(s) |
General Mechanism | Serum Amyloid P (SAP) | Direct measure of target engagement | researchgate.netresearchgate.net |
AL Amyloidosis | Serum-Free Light Chains (FLCs) | Predictor of overall survival and hematological response | nih.gov |
AA Amyloidosis | Serum Amyloid A (SAA) | Measures suppression of the precursor protein | researchgate.net |
Organ Response | Immuno-PET Imaging | Visualizes targeting and clearance of amyloid deposits | nih.govresearchgate.net |
Addressing Research Gaps in Understanding Long-Term Effects in Advanced Animal Models
Preclinical studies in rats and dogs have provided essential pharmacokinetic and initial safety data for this compound. researchgate.netresearchgate.net However, significant research gaps remain regarding the long-term consequences of sustained SAP depletion in advanced animal models of specific amyloid diseases.
Future research must utilize transgenic animal models that more closely mimic human amyloid-related diseases to investigate:
The long-term safety profile of continuous SAP depletion.
The impact of prolonged SAP removal on the function of organs that are typically affected by amyloid deposition.
The potential for the development of neutralizing antibodies or other resistance mechanisms to the therapy.
Addressing these questions through rigorous, long-term preclinical studies is essential before this therapeutic strategy can be more broadly applied in clinical settings for chronic diseases.
Q & A
Basic Research Questions
Q. What experimental models are most appropriate for studying Amyloid P-IN-1's mechanism of action in SAP depletion?
- Methodological Answer : Begin with in vitro assays (e.g., surface plasmon resonance or ELISA) to quantify SAP binding affinity . Validate findings in in vivo models such as transgenic mice expressing human SAP, monitoring SAP serum levels via immunoblotting or mass spectrometry. Ensure consistency in dosing (e.g., 10–50 mg/kg) and route of administration (intraperitoneal vs. intravenous) to minimize variability . Reference established protocols for amyloidosis models .
Q. How can researchers verify the purity and stability of this compound in experimental setups?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity (>99% as per supplier specifications) . For stability, conduct accelerated degradation studies under varying temperatures (-20°C to 25°C) and pH conditions (4–9), analyzing degradation products via LC-MS .
Q. What assay protocols are recommended for evaluating this compound’s efficacy in Alzheimer’s disease models?
- Methodological Answer : Combine amyloid-beta (Aβ) plaque quantification (thioflavin-S staining) with neuroinflammation markers (e.g., GFAP for astrocytes, Iba1 for microglia) in transgenic AD mice. Include dose-response curves (1–10 µM in cell cultures, 5–20 mg/kg in vivo) and control groups treated with SAP-neutralizing antibodies for comparative analysis .
Advanced Research Questions
Q. How should researchers address contradictory data between in vitro and in vivo efficacy of this compound?
- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate discrepancies. For example:
- Feasibility : Optimize pharmacokinetic parameters (e.g., bioavailability, half-life) using PK/PD modeling .
- Novelty : Investigate off-target effects via proteome-wide affinity profiling (e.g., thermal shift assays) .
- Ethics : Justify animal model selection through institutional review boards (IRBs) .
Q. What statistical methods are optimal for analyzing dose-dependent effects of this compound in preclinical studies?
- Methodological Answer : Use mixed-effects models to account for inter-subject variability in longitudinal data (e.g., repeated SAP measurements). For non-normal distributions, apply bootstrapping or Wilcoxon signed-rank tests. Report effect sizes (Cohen’s d) and confidence intervals (95% CI) to enhance reproducibility .
Q. How can researchers validate the specificity of this compound in complex biological matrices (e.g., cerebrospinal fluid)?
- Methodological Answer : Employ competitive binding assays with SAP mutants (e.g., truncated forms lacking pentraxin domains) to confirm target engagement. Use tandem mass spectrometry (MS/MS) to detect this compound metabolites and rule out cross-reactivity with homologous proteins (e.g., C-reactive protein) .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible results?
- Methodological Answer : Standardize synthetic protocols using Good Laboratory Practice (GLP) guidelines. Characterize each batch via nuclear magnetic resonance (NMR) for structural consistency and dynamic light scattering (DLS) to assess aggregation propensity. Archive samples under inert gas (argon) at -80°C .
Experimental Design & Data Interpretation
Q. How to design a study comparing this compound with other SAP-targeting compounds (e.g., miridesap)?
- Methodological Answer : Use a randomized, blinded crossover design in animal models to control for confounding variables. Include endpoints such as SAP depletion kinetics, organ-specific amyloid load (e.g., liver, spleen), and histopathological scoring. Pre-register the study protocol on platforms like Open Science Framework (OSF) to enhance transparency .
Q. What criteria determine whether conflicting results arise from methodological flaws vs. biological heterogeneity?
- Methodological Answer : Conduct a GRADE analysis (Grading of Recommendations Assessment, Development, and Evaluation):
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.